2-(3-Methoxybutyl)-2,3-dimethyloxirane

Description

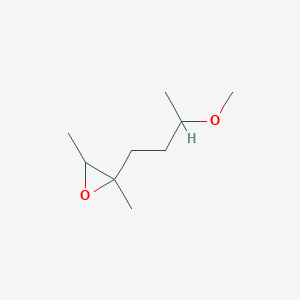

2-(3-Methoxybutyl)-2,3-dimethyloxirane is a substituted epoxide characterized by a three-membered oxirane ring with methyl groups at positions 2 and 3 and a 3-methoxybutyl substituent. Epoxides like this are critical intermediates in organic synthesis, particularly in ring-opening reactions and stereoselective transformations . The 3-methoxybutyl group introduces steric bulk and polarity, which may influence reactivity and physical properties compared to simpler dimethyloxiranes.

Properties

CAS No. |

88083-53-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(3-methoxybutyl)-2,3-dimethyloxirane |

InChI |

InChI=1S/C9H18O2/c1-7(10-4)5-6-9(3)8(2)11-9/h7-8H,5-6H2,1-4H3 |

InChI Key |

YHXFQYSMNCFNHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)(C)CCC(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybutyl)-2,3-dimethyloxirane typically involves the reaction of 3-methoxybutyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybutyl)-2,3-dimethyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) attack the oxirane ring, leading to ring-opening and formation of diols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in water or alcohol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Diols.

Scientific Research Applications

2-(3-Methoxybutyl)-2,3-dimethyloxirane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Dimethyloxirane Derivatives

Key Observations :

- Electronic Effects : Methoxy groups (electron-donating) contrast with fluorine (electron-withdrawing) in S17, which may direct regioselectivity in epoxide reactions .

Stereoisomerism and Reactivity

- Cis vs. Trans Isomerism : For 2,3-dimethyloxirane, cis and trans isomers exhibit distinct reaction pathways. For example, trans isomers form resonance-stabilized ketohydroperoxide radicals during oxidation, while cis isomers favor isomerization .

- Impact of Bulky Substituents : The 3-methoxybutyl group in the target compound may restrict free rotation, stabilizing specific stereoisomers and altering reaction mechanisms compared to less hindered analogs .

Physical Properties

Table 2: Physical Property Comparison

Notes:

- The target compound’s higher molecular weight and methoxy group likely increase boiling point and polarity relative to 2,3-dimethyloxirane .

Reactivity in Oxidation and Ring-Opening

- Oxidation Pathways : 2,3-Dimethyloxirane isomers form vinyl acetate and ketohydroperoxides under oxidative conditions . The target compound’s methoxybutyl group may stabilize carbocation intermediates, favoring different products.

- Ring-Opening Reactions : Nucleophiles (e.g., Grignard reagents) attack less hindered positions. The 3-methoxybutyl group in the target compound could direct attack to the adjacent carbon due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.